(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
Overview
Description
(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride: is a chemical compound with the molecular formula C₁₄H₁₈N₂O₃·HCl and a molecular weight of 298.77 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride typically involves the following steps:
Formation of the Piperidin-1-yl Core: : The piperidin-1-yl core is synthesized through a cyclization reaction involving the appropriate starting materials.
Introduction of the Amino Group: : The amino group is introduced to the piperidin-1-yl core through a substitution reaction.
Coupling with 2,3-Dihydrobenzo[b][1,4]dioxin-2-yl Carbonyl: : The final step involves the coupling of the piperidin-1-yl core with the 2,3-dihydrobenzo[b][1,4]dioxin-2-yl carbonyl group to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride: can be compared with other similar compounds, such as:
Piperidine derivatives: : These compounds share the piperidin-1-yl core but differ in their substituents.
Dihydrobenzodioxin derivatives: : These compounds have similar structures but may have different functional groups.
The uniqueness of This compound
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13H,5-9,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDCDMVYQLUEKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.